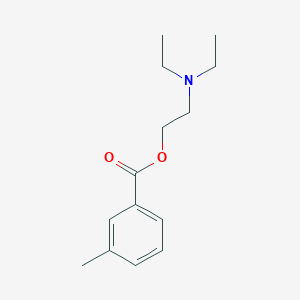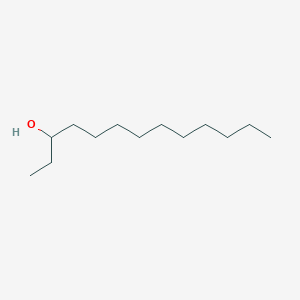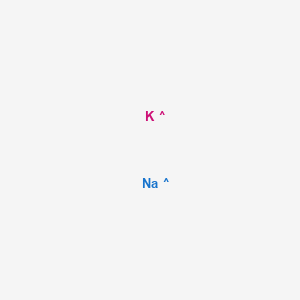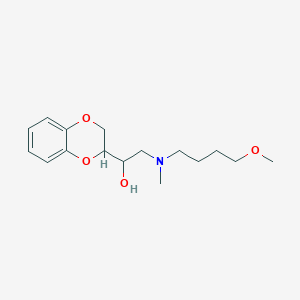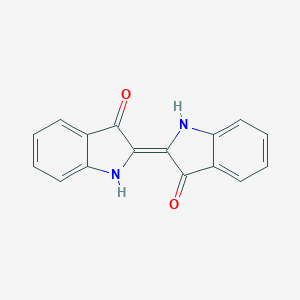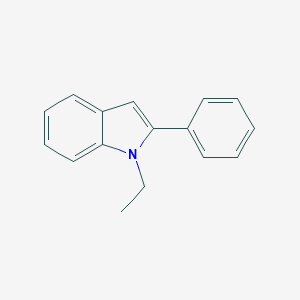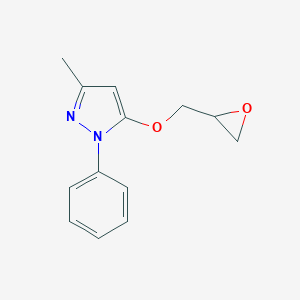
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole, commonly known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. EPP is a pyrazole-based compound that has been synthesized using various methods.
作用机制
The mechanism of action of EPP is not fully understood. However, it is believed that EPP works by inhibiting the activity of certain enzymes and proteins in the target organism. EPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects and other pests. EPP has also been shown to inhibit the activity of certain enzymes involved in the metabolism of plant species.
生化和生理效应
EPP has been shown to have various biochemical and physiological effects. In insects and other pests, EPP has been shown to cause paralysis and death by inhibiting the activity of acetylcholinesterase. In plants, EPP has been shown to inhibit the growth of plant species by inhibiting the activity of certain enzymes involved in the metabolism of plants.
实验室实验的优点和局限性
One of the advantages of using EPP in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the target organism. This makes EPP a valuable tool in studying the biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using EPP in lab experiments is its potential toxicity to non-target organisms. Careful handling and disposal of EPP are required to minimize its impact on the environment.
未来方向
There are several future directions for the study of EPP. One of the most promising directions is the development of EPP-based pesticides and herbicides. EPP has shown significant potential in inhibiting the growth of various plant species and pests, and further research in this area could lead to the development of more effective and environmentally friendly pesticides and herbicides. Another future direction is the study of the mechanism of action of EPP. Further research in this area could lead to a better understanding of how EPP works and its potential in various scientific research applications.
合成方法
EPP can be synthesized using various methods. One of the most commonly used methods is the reaction between 1-phenyl-3-methyl-5-pyrazolone and epichlorohydrin in the presence of a base catalyst. The reaction yields EPP as a white solid with a melting point of 77-80°C. Other methods, such as the reaction between 3-methyl-1-phenylpyrazole and epichlorohydrin, have also been used to synthesize EPP.
科学研究应用
EPP has been extensively studied for its potential in various scientific research applications. One of the most promising applications of EPP is its use as a corrosion inhibitor in metal alloys. EPP has been shown to significantly reduce the corrosion rate of metal alloys in various corrosive environments. EPP has also been studied for its potential as a pesticide and herbicide due to its ability to inhibit the growth of various plant species and pests.
属性
CAS 编号 |
15083-41-7 |
|---|---|
产品名称 |
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole |
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
3-methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-10-7-13(17-9-12-8-16-12)15(14-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
InChI 键 |
HFIKTDAWTDZAEU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
规范 SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



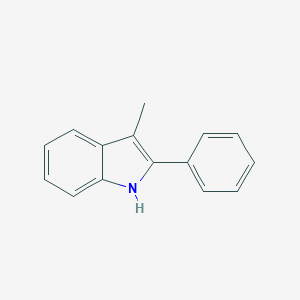

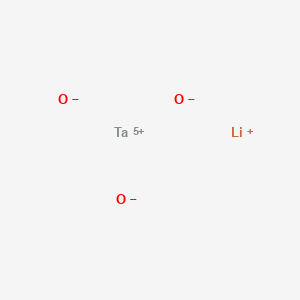
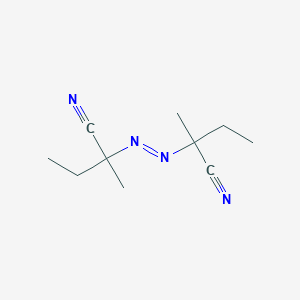

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
